molecular formula C16H13NO2 B188061 N-phenethyl phthalimide CAS No. 7501-05-5

N-phenethyl phthalimide

Cat. No. B188061
CAS RN: 7501-05-5
M. Wt: 251.28 g/mol
InChI Key: MBYLNRRTUYQZAW-UHFFFAOYSA-N
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Description

N-phenethyl phthalimide, also known as NPEPI, is a chemical compound that belongs to the class of phthalimide derivatives. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. NPEPI has been widely used in scientific research for its unique properties and applications.

Mechanism of Action

The mechanism of action of N-phenethyl phthalimide is not fully understood. However, it is believed that this compound interacts with metal ions and forms complexes that can modulate biological processes. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been shown to reduce inflammation and oxidative stress in animal models. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-phenethyl phthalimide has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. This compound is also relatively inexpensive compared to other fluorescent probes and metal chelators. However, this compound has some limitations in terms of its specificity and selectivity for metal ions. Further studies are needed to optimize the conditions for using this compound as a probe for metal ions.

Future Directions

There are several future directions for research on N-phenethyl phthalimide. One area of research is the development of this compound-based fluorescent probes for detecting metal ions in biological systems. Another area of research is the synthesis of novel metal complexes using this compound as a ligand. In addition, further studies are needed to explore the potential anti-cancer and anti-inflammatory properties of this compound.

Scientific Research Applications

N-phenethyl phthalimide has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for detecting metal ions such as copper, iron, and zinc. This compound has also been used as a ligand in coordination chemistry for the synthesis of metal complexes. In addition, this compound has been studied for its anti-cancer and anti-inflammatory properties.

properties

CAS RN

7501-05-5

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-(2-phenylethyl)isoindole-1,3-dione

InChI

InChI=1S/C16H13NO2/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

MBYLNRRTUYQZAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O

Other CAS RN

7501-05-5

solubility

7.8 [ug/mL]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

With reference to Scheme 3 below, a mixture of N-phthaloyl-DL-glutamic anhydride and phenethylamine was heated in a 177° C. oil bath. The reaction mixture was purified by chromatography on a silica gel column to afford N-phenethylthalidomide (8) and N-phenethylphthalimide (9).
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Synthesis routes and methods II

Procedure details

1,3-Dioxo-2-(1-phenethyl-2,6-dioxopiperidin-3-yl)isoindoline (8) was specifically prepared and isolated as follows. A mixture of N-phthaloyl-DL-glutamic anhydride (300 mg, 1.13 mmol) and phenethylamine (139 mg, 1.13 mmol) was stirred in a 177° C. oil bath for two hours. The reaction mixture was cooled down and purified by column chromatography, first using petroleum ether/dichloromethane (1:5) as an eluent to afford N-phenethyl phthalimide as a pale yellow solid [1H NMR (CDCl3) δ 7.78-7.77 (m, 2H), 7.65-7.62 (m 2H), 7.22-7.16 (m, 5H), 3.83 (t, 2H), 2.92 (t, 2H)], and then using dichloromethane as an eluent to afford N-phenethyl thalidomide as a syrup that was then recrystallized from ether to provide white crystals [(139 mg, 34%): mp 122-123° C.; 1H NMR (CDCl3) δ 7.84-7.81 (dd, J=3.1 Hz, J=5.4 Hz, 2H), 7.72-7.69 (dd, J=3.1 Hz, J=5.4 Hz, 2H), 7.20-7.14 (m, 5H), 4.89 (dd, J=5.4 Hz, J=12.5 Hz, 1H), 4.01-3.92 (m, 2H), 2.90-2.63 (m, 5H), 2.06-2.02 (m, 1H); Anal. Calcd for C21H18N2O4: C, 69.60; H, 5.01; N, 7.73. Found: C, 69.40; H, 5.13; N, 7.74].
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1,3-Dioxo-2-(1-phenethyl-2,6-dioxopiperidin-3-yl)isoindoline
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300 mg
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139 mg
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Synthesis routes and methods III

Procedure details

After 2-phenylethyl alcohol (300 mg, 2.46 mmol), triphenylphosphine (775 mg, 2.95 mmol), phthalimide (434 mg, 2.95 mmol), and THF (12 ml) were added to a 50 ml flask, azodicarboxylic acid bis(2-methoxyethyl) ester (697 mg, 2.95 mmol) dissolved in THF (6 ml) was added dropwise thereto at 20° C., and the reaction was allowed to proceed for 2.5 hours. Water (0.5 mL) was added, and concentration was carried out. Then, water (10 ml) was added to the solution, and extraction was carried out using ethyl acetate (10 ml, ×2). Then, the organic layer was washed with water (10 mL) and saturated salt water (10 ml), and dehumidified with anhydrous magnesium sulfate. Subsequently, a crude product obtained by concentration was purified by column chromatography (silica gel, 30% ethyl acetate-hexane solution) to give 2-phenethyl isoindole-1,3-dione as a white solid substance (579 mg, yield: 94%/2-phenylethyl alcohol).
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300 mg
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775 mg
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434 mg
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12 mL
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697 mg
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6 mL
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0.5 mL
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Synthesis routes and methods IV

Procedure details

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